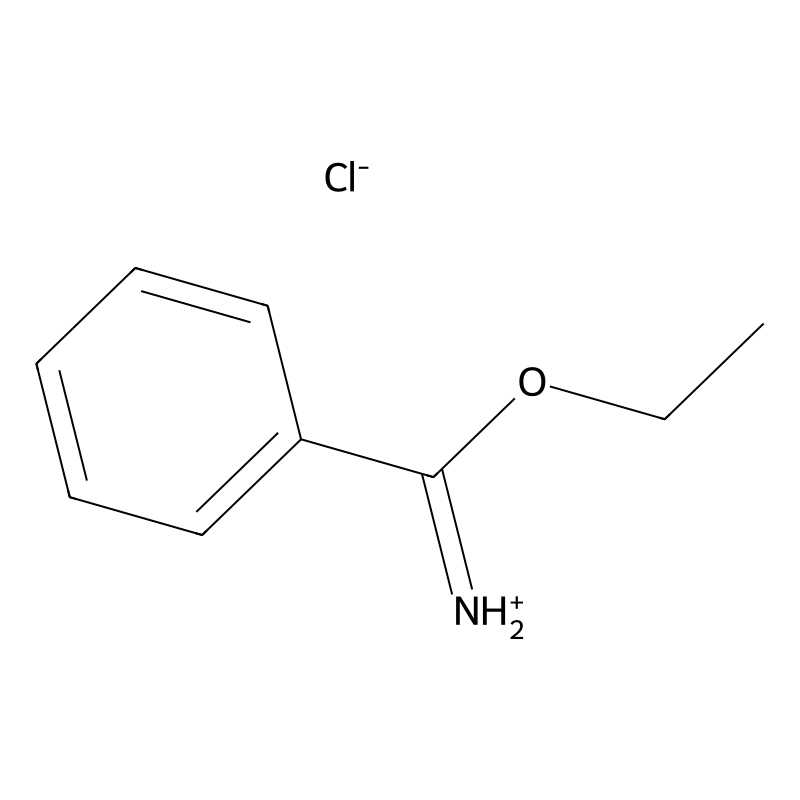

Ethyl benzimidate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis:

Ethyl benzimidate hydrochloride acts as a key starting material in the synthesis of various organic compounds. It is primarily used in reactions involving:

- (4R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate: This compound finds applications in medicinal chemistry and material science research [].

- Methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate: This compound serves as an intermediate in the synthesis of other biologically active molecules [].

These reactions typically involve condensation with other reagents under specific conditions. Notably, both syntheses mentioned above utilize ethyl benzimidate hydrochloride in conjunction with other chemicals like (R)-ethyl cysteine hydrochloride, D-penicillamine methyl ester hydrochloride, and triethylamine [, ].

Potential Research Utility:

While limited research exists specifically on ethyl benzimidate hydrochloride, its structure and properties suggest potential research applications in various fields:

- Medicinal Chemistry: The benzimidazole ring system present in ethyl benzimidate hydrochloride is a common structural motif found in numerous bioactive compounds, including antiparasitic and antifungal agents []. This suggests potential for exploring the molecule's activity against various pathogens.

- Material Science: The aromatic nature and functional groups within ethyl benzimidate hydrochloride could be of interest for researchers exploring the development of novel materials with specific properties, such as polymers or catalysts.

Ethyl benzimidate hydrochloride is a chemical compound represented by the molecular formula C₉H₁₂ClN₁O. It is a derivative of benzimidazole and is known for its applications in organic synthesis and medicinal chemistry. This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents. Ethyl benzimidate hydrochloride has garnered attention due to its reactivity and potential biological activity, making it a valuable intermediate in various chemical processes .

Ethyl benzimidate hydrochloride itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of other compounds with potential biological activities. The mechanisms of action of those derived compounds would need to be investigated independently.

As with any chemical compound, caution should be exercised when handling ethyl benzimidate hydrochloride. Specific data on its toxicity is not available, but general safety guidelines for handling laboratory chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Nucleophilic Substitution: It can react with nucleophiles, such as amines or thiols, leading to the formation of substituted benzimidate derivatives.

- Condensation Reactions: The compound can undergo condensation with amino acids or other amines, forming more complex structures such as thiazoles when reacted with (R)-ethyl cysteine hydrochloride .

- Cyclization: Ethyl benzimidate hydrochloride can also be involved in cyclization reactions, which are crucial for synthesizing heterocyclic compounds.

Research indicates that ethyl benzimidate hydrochloride exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. Additionally, it serves as a precursor for compounds that show promise in treating conditions related to oxidative stress and cellular damage. The compound's ability to form derivatives with enhanced biological activity makes it a subject of interest in pharmacological research .

Several methods exist for synthesizing ethyl benzimidate hydrochloride:

- Direct Esterification: This involves the reaction of benzimidazole with ethyl chloroacetate in the presence of a base, leading to the formation of ethyl benzimidate.

- Hydrochlorination: The addition of hydrochloric acid to ethyl benzimidate yields ethyl benzimidate hydrochloride.

- Reflux Methods: Some protocols suggest refluxing benzimidazole with ethyl alcohol and hydrochloric acid to achieve higher yields .

Ethyl benzimidate hydrochloride finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.

- Agricultural Chemistry: Acts as a precursor for agrochemicals.

- Organic Synthesis: Employed in the preparation of complex organic molecules, including heterocycles.

Studies on the interactions of ethyl benzimidate hydrochloride indicate that it can affect various biochemical pathways. For instance, its derivatives have been shown to interact with cellular receptors and enzymes, potentially modulating their activity. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Several compounds are structurally or functionally similar to ethyl benzimidate hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzimidazole | C₇H₆N₂ | Parent structure; exhibits antifungal properties. |

| Methyl benzimidate | C₉H₁₁N₂O | Similar reactivity; used in organic synthesis. |

| Propyl benzimidate | C₁₀H₁₃N₂O | Longer alkyl chain; potential for varied solubility. |

Uniqueness of Ethyl Benzimidate Hydrochloride

Ethyl benzimidate hydrochloride stands out due to its specific reactivity patterns and its ability to form various derivatives that may enhance biological activity compared to its analogs. Its applications in both pharmaceutical and agricultural sectors further emphasize its versatility .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant